molecular formula C5H11NO B3348064 1-Hydroxy-2-methylpyrrolidine CAS No. 151489-27-9

1-Hydroxy-2-methylpyrrolidine

Cat. No.: B3348064
CAS No.: 151489-27-9
M. Wt: 101.15 g/mol
InChI Key: YVBPNYXAQNAMLH-UHFFFAOYSA-N
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Description

1-Hydroxy-2-methylpyrrolidine is a heterocyclic organic compound featuring a five-membered ring structure with a hydroxyl group and a methyl group attached to the nitrogen-containing ring. This compound is part of the pyrrolidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methylpyrrolidine can be synthesized through various methods. One common approach involves the cyclization of 2-methylaminoethanol under acidic conditions. This reaction typically requires a strong acid such as hydrochloric acid and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methylpyrrole. This method utilizes a metal catalyst, such as palladium on carbon, under hydrogen gas at high pressure and temperature to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-methylpyrrolidinone.

    Reduction: The compound can be reduced to form 2-methylpyrrolidine by removing the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products:

    Oxidation: 2-Methylpyrrolidinone

    Reduction: 2-Methylpyrrolidine

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

1-Hydroxy-2-methylpyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s ring structure allows it to fit into binding pockets of receptors, modulating their function.

Comparison with Similar Compounds

    2-Methylpyrrolidine: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain chemical reactions.

    1-Hydroxy-2-pyrrolidinone: Contains a carbonyl group instead of a methyl group, altering its chemical properties and reactivity.

    2-Methylpyrrolidinone: Similar structure but with a carbonyl group, making it more prone to nucleophilic attack.

Uniqueness: 1-Hydroxy-2-methylpyrrolidine is unique due to the presence of both a hydroxyl group and a methyl group on the pyrrolidine ring. This combination of functional groups provides a distinct set of chemical properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

1-hydroxy-2-methylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5-3-2-4-6(5)7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBPNYXAQNAMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573893
Record name 2-Methylpyrrolidin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151489-27-9
Record name 2-Methylpyrrolidin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-2-methylpyrrolidine
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1-Hydroxy-2-methylpyrrolidine
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Reactant of Route 6
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